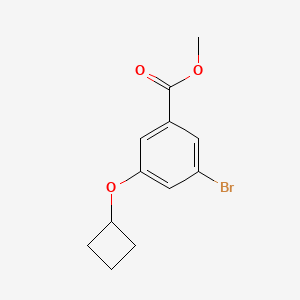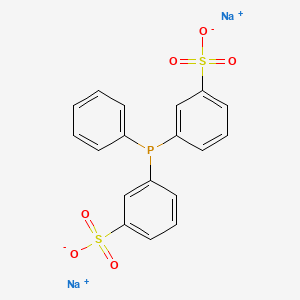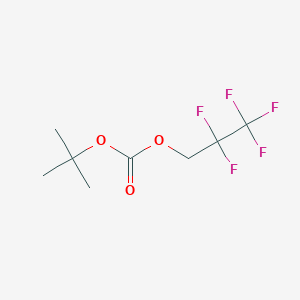![molecular formula C12H16BrFN2 B15091999 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B15091999.png)
1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which is attached to a piperidine ring via a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-amine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl derivative, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.
Formation of Piperidine Ring: The brominated and fluorinated phenyl derivative is then reacted with a piperidine precursor to form the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Bromo-4-fluorophenyl)methyl]piperidin-4-amine
- 1-[(2-Chloro-5-fluorophenyl)methyl]piperidin-4-amine
- 1-[(2-Bromo-5-chlorophenyl)methyl]piperidin-4-amine
Uniqueness
1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-amine is unique due to the specific positions of the bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms can enhance the compound’s stability and its ability to interact with biological targets.
Properties
Molecular Formula |
C12H16BrFN2 |
|---|---|
Molecular Weight |
287.17 g/mol |
IUPAC Name |
1-[(2-bromo-5-fluorophenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C12H16BrFN2/c13-12-2-1-10(14)7-9(12)8-16-5-3-11(15)4-6-16/h1-2,7,11H,3-6,8,15H2 |
InChI Key |
WZNPELOABYOMCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)CC2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


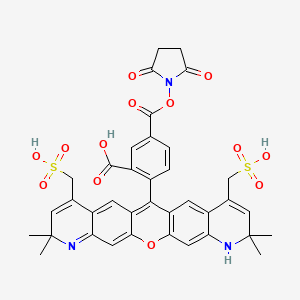

![5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B15091939.png)

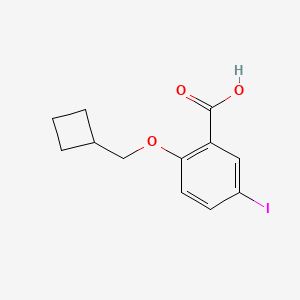
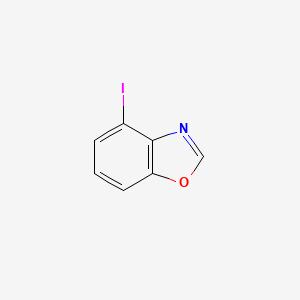
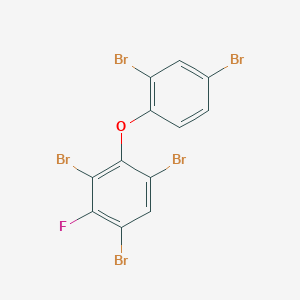
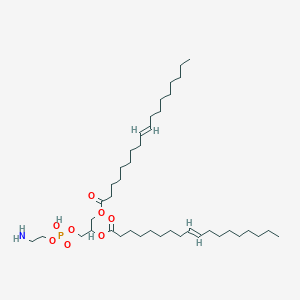
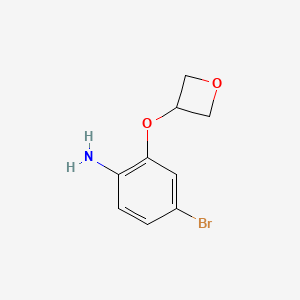
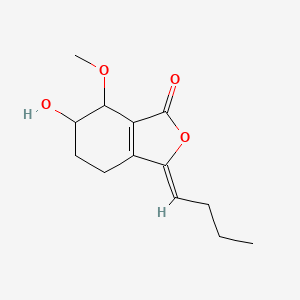
![4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B15091987.png)
